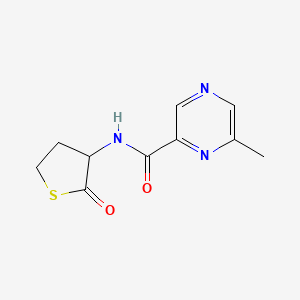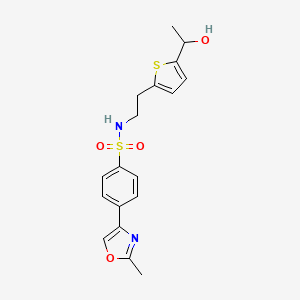
tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate is a chemical compound with the molecular formula C18H27ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a tert-butyl group, a chlorobenzyl group, and a cyclohexylcarbamate moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate typically involves the reaction of 4-chlorobenzylamine with tert-butyl (4-aminocyclohexyl)carbamate. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or hydrocarbons .
科学的研究の応用
tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
tert-Butyl (4-((4-chlorobenzyl)amino)-1-piperidinecarboxylate: Similar structure but with a piperidine ring instead of a cyclohexyl ring.
tert-Butyl N-(4-bromobutyl)carbamate: Contains a bromobutyl group instead of a chlorobenzyl group.
Uniqueness
tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
tert-butyl N-[4-[(4-chlorophenyl)methylamino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-16-10-8-15(9-11-16)20-12-13-4-6-14(19)7-5-13/h4-7,15-16,20H,8-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRXLTUWAXBOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide](/img/structure/B2787420.png)
![10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2787424.png)
![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-3-carbonitrile](/img/structure/B2787425.png)

![3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2787429.png)

![2-(4-fluorophenyl)-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide](/img/structure/B2787434.png)
![N-({2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide](/img/structure/B2787435.png)
![1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2787437.png)
![1-{[2-Chloro-5-(piperidine-1-sulfonyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2787438.png)

![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/new.no-structure.jpg)
